Alloxantin dihydrate
Overview
Description
Synthesis Analysis
The synthesis of alloxantin dihydrate can be achieved through photolysis of alloxan monohydrate in water, producing alloxantin dihydrate alongside other compounds such as glyoxal, oxaluric acid, parabanic acid, and oxalyl diureide. This process highlights the compound's formation through radical fission and photochemical hydrolysis pathways (Wake, Mawatari, Otsuji, & Imoto, 1971).
Molecular Structure Analysis
Alloxantin dihydrate's molecular structure involves complex interactions with metal ions, which can be observed in its formation of crystalline metal complexes in water. This structural characteristic is crucial for understanding its role in xanthine oxidase inhibition, a property leveraged by the drug allopurinol (Haenggi, Schmalle, & Dubler, 1993).
Chemical Reactions and Properties
Alloxantin dihydrate participates in various chemical reactions, including its interaction with 1-benzyl-1,4-dihydronicotinamide to isolate radical anions, showcasing its potential in facilitating redox reactions and formation of specific salts (Endo & Okawara, 1977).
Physical Properties Analysis
The synthesis and characterization of different forms of alloxantin dihydrate, including all-trans, 9-cis, and 9,9′-di-cis forms, reveal insights into its physical properties, such as optical behavior upon perhydrogenation. These findings are crucial for elucidating the compound's stability and isomeric transformations (Davies, Khare, Mallams, Massy-Westropp, Moss, & Weedon, 1984).
Chemical Properties Analysis
Investigations into the reactivity and stability of alloxan and its derivatives, including alloxantin dihydrate, highlight their hydrophilicity, chemical instability, and interactions with thiols. Such studies provide a comparative analysis with other compounds like ninhydrin, furthering our understanding of alloxantin dihydrate's chemical behavior and potential for redox cycling (Lenzen & Munday, 1991).
Scientific Research Applications
Alloxantin, dihydrate has the formula C8H10N4O10 . It’s a derivative of pyrimidine . Alloxan, which can be prepared from Alloxantin, is sometimes used in dye manufacture . Its main use is to induce diabetes in laboratory rodents . Alloxan’s structure mimics that of glucose, which allows it to be absorbed by the pancreas. Once inside the organ, it destroys insulin-producing β-cells and produces a disease similar to type 1 diabetes in humans .
Alloxantin dihydrate is a derivative of pyrimidine and is related to Alloxan . Here are some applications and procedures related to Alloxantin and Alloxan:
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Dye Manufacture
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Inducing Diabetes in Laboratory Rodents
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Organic Syntheses
Safety And Hazards
properties
IUPAC Name |
5-hydroxy-5-(5-hydroxy-2,4,6-trioxo-1,3-diazinan-5-yl)-1,3-diazinane-2,4,6-trione;dihydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O8.2H2O/c13-1-7(19,2(14)10-5(17)9-1)8(20)3(15)11-6(18)12-4(8)16;;/h19-20H,(H2,9,10,13,14,17)(H2,11,12,15,16,18);2*1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFMIJRCCNVNSBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=O)C(C(=O)NC(=O)N1)(C2(C(=O)NC(=O)NC2=O)O)O.O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50208857 | |
Record name | Alloxantin dihydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50208857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Alloxantin dihydrate | |
CAS RN |
6011-27-4 | |
Record name | Alloxantin dihydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006011274 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Alloxantin dihydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50208857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ALLOXANTIN DIHYDRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/509ZC7GCQE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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